5-Ethynylfuran-2-carboxylic acid
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Overview
Description
5-Ethynylfuran-2-carboxylic acid is an organic compound with the molecular formula C7H4O3 It is a derivative of furan, a heterocyclic aromatic organic compound, and contains an ethynyl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynylfuran-2-carboxylic acid typically involves the introduction of an ethynyl group to a furan ring. One common method is the Sonogashira coupling reaction, which involves the coupling of a halogenated furan derivative with an acetylene compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under mild conditions, such as room temperature, and in the presence of a base like triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Ethynylfuran-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or other oxygen-containing functional groups.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alkenes or alkanes.
Substitution: Halogenated furans, amino furans, or thiol-substituted furans.
Scientific Research Applications
5-Ethynylfuran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.
Industry: Used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-Ethynylfuran-2-carboxylic acid depends on its specific application. In general, the ethynyl group can participate in various chemical reactions, such as cycloaddition or cross-coupling, to form new bonds and structures. The furan ring can also interact with biological targets through π-π stacking or hydrogen bonding, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic acid: A furan derivative with two carboxylic acid groups, used as a monomer for bio-based polymers.
5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group, used as a platform chemical for the production of various bio-based materials.
Uniqueness
5-Ethynylfuran-2-carboxylic acid is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties compared to other furan derivatives. This makes it a valuable compound for specific synthetic applications and the development of new materials.
Properties
IUPAC Name |
5-ethynylfuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O3/c1-2-5-3-4-6(10-5)7(8)9/h1,3-4H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOUKXDXNLOVNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(O1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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